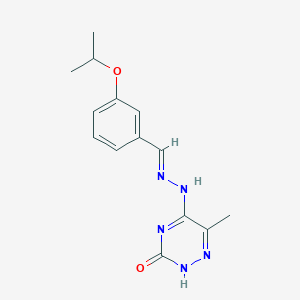
3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as IPTZ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. IPTZ is a hydrazone derivative of 3-isopropoxybenzaldehyde and 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid.
作用機序
The mechanism of action of 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood. However, it has been proposed that 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone exerts its biological activity by interacting with target molecules such as enzymes or receptors. The hydrazone moiety of 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is known to be a good ligand for metal ions. Therefore, it is possible that 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone may interact with metal-containing enzymes or proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone vary depending on the target molecule. In anticancer studies, 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In antimicrobial and antiviral studies, 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to inhibit the growth and replication of microorganisms.
実験室実験の利点と制限
One advantage of 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation of 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is that it may not be suitable for certain experiments due to its potential interactions with metal-containing molecules.
将来の方向性
There are several future directions for 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone research. In medicinal chemistry, 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone could be further optimized to improve its anticancer, antimicrobial, and antiviral properties. In material science, 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone could be used as a ligand in the synthesis of new MOFs and coordination polymers with enhanced properties. In analytical chemistry, 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone could be further developed as a chromogenic and fluorescent probe for the detection of various metal ions and other analytes.
In conclusion, 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a promising chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its biological and chemical properties. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different areas.
合成法
The synthesis of 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone involves the reaction of 3-isopropoxybenzaldehyde with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
科学的研究の応用
3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to possess anticancer, antimicrobial, and antiviral properties. It has also been studied as a potential inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase.
In material science, 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and drug delivery.
In analytical chemistry, 3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been used as a chromogenic reagent for the detection of various metal ions such as copper, nickel, and cobalt. It has also been used as a fluorescent probe for the detection of nitrite ions.
特性
製品名 |
3-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone |
|---|---|
分子式 |
C14H17N5O2 |
分子量 |
287.32 g/mol |
IUPAC名 |
6-methyl-5-[(2E)-2-[(3-propan-2-yloxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C14H17N5O2/c1-9(2)21-12-6-4-5-11(7-12)8-15-18-13-10(3)17-19-14(20)16-13/h4-9H,1-3H3,(H2,16,18,19,20)/b15-8+ |
InChIキー |
JMRAXVUXNNDNBU-OVCLIPMQSA-N |
異性体SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC(=CC=C2)OC(C)C |
SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC(=CC=C2)OC(C)C |
正規SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC(=CC=C2)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(3-ethoxypropyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254240.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)
![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)

![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)
![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)